4-bromo-2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol
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Overview
Description
4-bromo-2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol is a complex organic compound characterized by its unique structure, which includes bromine, nitro, and phenol groups, as well as a trifluoromethyl group and an octafluoropentyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol typically involves multiple steps:
Formation of the Imine: The imine linkage is formed by reacting the nitro-bromophenol with the appropriate amine derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and imine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of phenol derivatives or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-bromo-2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-nitrophenol: Shares the bromine and nitro groups but lacks the imine and ether linkages.
2-nitro-4-(trifluoromethyl)phenol: Contains the nitro and trifluoromethyl groups but lacks the bromine and imine linkages.
4-bromo-2-nitroaniline: Similar structure but with an amine group instead of the imine linkage.
Uniqueness
The presence of the octafluoropentyl ether linkage and the trifluoromethyl group further enhances its stability and lipophilicity, making it suitable for various advanced applications .
Properties
Molecular Formula |
C19H10BrF11N2O4 |
---|---|
Molecular Weight |
619.2 g/mol |
IUPAC Name |
4-bromo-2-nitro-6-[[2-(2,2,3,3,4,4,5,5-octafluoropentoxy)-5-(trifluoromethyl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C19H10BrF11N2O4/c20-10-3-8(14(34)12(5-10)33(35)36)6-32-11-4-9(18(27,28)29)1-2-13(11)37-7-16(23,24)19(30,31)17(25,26)15(21)22/h1-6,15,34H,7H2 |
InChI Key |
WZAOCJQHGBXAAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N=CC2=C(C(=CC(=C2)Br)[N+](=O)[O-])O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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